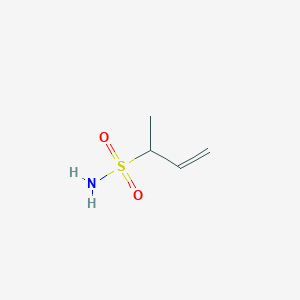

But-3-ene-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

but-3-ene-2-sulfonamide |

InChI |

InChI=1S/C4H9NO2S/c1-3-4(2)8(5,6)7/h3-4H,1H2,2H3,(H2,5,6,7) |

InChI Key |

MWPVJNNABPBADH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for But 3 Ene 2 Sulfonamide and Analogues

Diverse Synthesis Approaches to Alkenyl Sulfonamides

The direct construction of the alkenyl sulfonamide scaffold can be achieved through several modern synthetic strategies that prioritize efficiency and functional group tolerance. These methods often involve the formation of the key sulfur-nitrogen bond on a pre-existing unsaturated framework.

Direct Sulfonylation Strategies with Unsaturated Precursors

Direct sulfonylation involves reacting an alkene with a sulfonamidation reagent. Recent advances have focused on developing catalytic, multi-component reactions that assemble the final product from simple starting materials in a single step.

One such approach is the copper-BF₃-catalyzed three-component alkene carbo-sulfonamidation. rsc.org This method allows for the synthesis of 4,5-unsaturated sulfonamides from aryl-substituted alkenes, allylic alcohols, and commercially available sulfonamides. The copper(I)-BF₃ catalyst system is believed to play a dual role by stabilizing the allyl cation intermediate and activating the alkene for nucleophilic attack. rsc.org This environmentally friendly, ligand-free method is compatible with a range of allylic alcohols, arylalkenes, and sulfonamides, providing the desired products in yields ranging from 60–90%. rsc.org The presence of the double bond in the final product allows for further structural modifications. rsc.org

Another strategy involves the photocatalytic late-stage functionalization of existing sulfonamides. This metal-free approach uses energy-transfer catalysis to generate sulfonyl radical intermediates from pharmaceutically relevant sulfonamides, which can then be combined with various alkene fragments to build more complex structures. acs.org

Oxidative Coupling Protocols for Sulfur-Nitrogen Bond Formation

Oxidative S-N bond formation has emerged as a powerful and increasingly popular method for synthesizing sulfonamides from readily available thiols and amines. researchgate.netrsc.org These protocols avoid the need for pre-functionalized and often unstable sulfonyl chlorides. researchgate.net The general strategy involves the oxidation of a sulfur-containing reagent, which then reacts with an amine to form the sulfonamide. thieme-connect.com

An environmentally benign electrochemical method enables the direct oxidative coupling of thiols and amines without any sacrificial reagents or catalysts. researchgate.netacs.org The transformation is driven entirely by electricity, with hydrogen gas as the only byproduct. Kinetic studies suggest the reaction proceeds through the initial anodic oxidation of the thiol to a disulfide intermediate. The amine is then oxidized to an aminium radical cation, which reacts with the disulfide to form a sulfenamide (B3320178). Subsequent oxidations yield the final sulfonamide product. acs.org This method demonstrates broad substrate scope and functional group compatibility under mild conditions. researchgate.net

The following table showcases the substrate scope for the electrochemical synthesis of sulfonamides from various thiols and amines.

| Thiol Substrate | Amine Substrate | Product | Yield (%) |

| Thiophenol | Pyrrolidine | N-(Phenylsulfonyl)pyrrolidine | 95 |

| 4-Methylbenzenethiol | Piperidine (B6355638) | 1-((4-Methylphenyl)sulfonyl)piperidine | 99 |

| 4-Chlorobenzenethiol | Morpholine | 4-((4-Chlorophenyl)sulfonyl)morpholine | 99 |

| Thiophenol | Diethylamine | N,N-Diethylbenzenesulfonamide | 82 |

| 2-Naphthalenethiol | Pyrrolidine | 1-(Naphthalene-2-sulfonyl)pyrrolidine | 93 |

| Data sourced from an electrochemical oxidative coupling study. acs.org Conditions typically involve the thiol, amine, and an electrolyte in a solvent mixture, processed in an electrochemical flow cell. |

Chemical oxidants such as I₂O₅ have also been used to mediate the metal-free oxidative S-N coupling between aryl thiols and amines, affording a variety of sulfonamides in moderate to good yields. thieme-connect.com

Sulfur Dioxide Surrogate-Mediated Syntheses

Given the challenges of handling gaseous and toxic sulfur dioxide, the development of stable, solid surrogates has become a cornerstone of modern sulfonamide synthesis. ethernet.edu.et Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅) serve as reliable sources for the sulfonyl group. thieme-connect.comethernet.edu.etsioc-journal.cn

These surrogates are frequently employed in transition metal-catalyzed, multi-component reactions. For instance, a one-pot, three-component synthesis of sulfonamides from aryl boronic acids, DABSO, and O-benzoyl hydroxylamines can be achieved using a bimetallic Pd/Cu catalyst system. thieme-connect.com Similarly, copper catalysis enables the direct three-component synthesis of sulfonamides from arylboronic acids, amines, and DABSO. thieme-connect.com Palladium-catalyzed reactions using K₂S₂O₅ as the SO₂ source have been developed for the aminosulfonylation of aryl halides with hydrazines. rsc.org A significant benefit of using K₂S₂O₅ is the avoidance of the large amounts of DABCO waste generated when using DABSO. rsc.org

The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry represents another modular approach. acs.org This method uses sulfuryl fluoride (SO₂F₂) as a linchpin to couple ketones and amines, proceeding through an alkenyl sulfamate (B1201201) intermediate. A subsequent photomediated 1,3-rearrangement of the alkenyl sulfamate yields the desired β-ketosulfonamide. acs.org This protocol is noted for its tolerance of sensitive functional groups, including alkenes and alkynes. nih.gov

Indirect Synthetic Routes via Olefinic and Alkynyl Precursors

Indirect routes offer strategic alternatives for accessing complex alkenyl sulfonamides by performing key transformations on precursors that already contain either an alkyne or a differently functionalized alkene.

Transformations from Alkynyl Sulfonamides to Alkenyl Sulfonamides

Alkynyl sulfonamides are versatile intermediates whose reactivity is a subject of ongoing research. ucl.ac.ukucl.ac.uk They can be transformed into the corresponding alkenyl sulfonamides through various addition or reduction reactions. For example, the reaction of trans-β-styrene sulfonyl chloride with amines can produce a range of alkenyl sulfonamides in good yields. ucl.ac.uk While specific reduction methods are not extensively detailed in the provided context, the conversion of alkynes to alkenes is a fundamental transformation in organic synthesis, typically achieved through catalytic hydrogenation (e.g., using Lindlar's catalyst for Z-alkenes) or dissolving metal reduction (for E-alkenes). These standard methods could be applied to alkynyl sulfonamide substrates, provided the functional group is tolerated. Furthermore, alkynyl sulfonamides can undergo 1,3-dipolar cycloaddition reactions with nitrile oxides to form isoxazoles, which can then be reacted further to produce novel alkenyl sulfonamides. ucl.ac.ukucl.ac.uk

Functionalization of Unsaturated Hydrocarbon Scaffolds

Building alkenyl sulfonamides from simple hydrocarbon frameworks is a highly convergent and flexible strategy. Olefin cross-metathesis has proven to be a powerful tool for this purpose. The cross-metathesis of simple vinyl sulfonamides with more complex olefins using catalysts like the Hoveyda-Grubbs catalyst allows for the synthesis of a wide array of functionalized α,β-unsaturated sulfonamides. acs.orgnih.gov This methodology has been successfully applied to the synthesis of derivatives of biologically active molecules. acs.org

Another powerful technique is the functionalization of C-H bonds. A Brønsted acid-catalyzed three-component reaction has been developed for the synthesis of α-substituted sulfonamides. This method involves the addition of 2-alkylazaarenes to N-sulfonylimines that are generated in situ from aldehydes and sulfonamides. rsc.org The reaction proceeds through a selective functionalization of a C(sp³)–H bond, demonstrating high atom and step economy. The scope of this reaction is broad, accommodating various sulfonamides and aldehydes, as shown in the table below. rsc.org

| Aldehyde | Sulfonamide | Product | Yield (%) |

| 4-Nitrobenzaldehyde | Benzenesulfonamide | N-((4-Nitrophenyl)(pyridin-2-yl)methyl)benzenesulfonamide | 90 |

| 4-Chlorobenzaldehyde | 4-Toluenesulfonamide | N-((4-Chlorophenyl)(pyridin-2-yl)methyl)-4-toluenesulfonamide | 88 |

| Benzaldehyde | Methanesulfonamide | N-(Phenyl(pyridin-2-yl)methyl)methanesulfonamide | 70 |

| 2-Naphthaldehyde | 4-Fluorobenzenesulfonamide | N-((Naphthalen-2-yl)(pyridin-2-yl)methyl)-4-fluorobenzenesulfonamide | 85 |

| Thiophene-2-carbaldehyde | Thiophene-2-sulfonamide | N-((Thiophen-2-yl)(pyridin-2-yl)methyl)thiophene-2-sulfonamide | 67 |

| Data represents yields from a three-component synthesis involving 2-methylpyridine, an aldehyde, and a sulfonamide, catalyzed by Amberlyst-15. rsc.org |

Additionally, catalytic enantioselective methods have been developed for the synthesis of chiral secondary sulfonamides through the nickel-catalyzed coupling of racemic α-halosulfonamides with alkenylzirconium reagents, providing access to allylic sulfonamides with good enantioselectivity. acs.org

Enantioselective and Diastereoselective Synthesis of Chiral Alkenyl Sulfonamides

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of pharmaceutical and materials science. For alkenyl sulfonamides, achieving high levels of enantioselectivity and diastereoselectivity is crucial for their application. This is often accomplished through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Guided Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. A widely utilized and effective chiral auxiliary in the synthesis of chiral amines and related compounds is tert-butanesulfinamide, often referred to as Ellman's auxiliary. wikipedia.orgosi.lvsigmaaldrich.com

The general strategy involves the condensation of the chiral tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. wikipedia.orgsigmaaldrich.com This imine then undergoes a diastereoselective nucleophilic addition. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. wikipedia.orgsigmaaldrich.com Subsequent mild acid-catalyzed hydrolysis removes the auxiliary, affording the desired chiral amine. wikipedia.orgsigmaaldrich.com

In the context of But-3-ene-2-sulfonamide synthesis, a similar strategy can be envisioned. A key intermediate would be a chiral N-tert-butanesulfinyl imine derived from a suitable keto-sulfonamide precursor. The diastereoselective addition of a vinyl nucleophile, such as a vinyl Grignard or organolithium reagent, to this imine would establish the chiral center. The stereochemical outcome of this addition is highly dependent on the configuration of the chiral auxiliary. rsc.org

Table 1: Diastereoselective Addition to Chiral N-tert-Butanesulfinyl Imines

| Entry | Chiral Auxiliary | Nucleophile | Solvent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | (R)-tert-butanesulfinamide | Vinylmagnesium bromide | Toluene | >95:5 |

| 2 | (S)-tert-butanesulfinamide | Vinylmagnesium bromide | Toluene | >95:5 |

This table is a representative example based on established principles of chiral auxiliary-guided synthesis and may not reflect experimentally verified data for this compound specifically.

The choice of both the chiral auxiliary enantiomer and the reaction conditions, including the solvent and the nature of the nucleophile, can influence the diastereoselectivity of the reaction. harvard.edu For instance, weakly coordinating solvents often favor a chelated transition state, leading to high diastereoselectivity. harvard.edu

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. acs.org In this methodology, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

For the synthesis of chiral alkenyl sulfonamides, several catalytic strategies can be employed. One promising approach involves the use of chiral transition metal complexes. For example, ruthenium complexes bearing chiral sulfoxide (B87167) ligands have been shown to be effective catalysts for asymmetric cycloisomerization reactions of enynes, which could be adapted for the synthesis of cyclic analogues of this compound. beilstein-journals.org

Another powerful strategy is organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations. Bifunctional organocatalysts, such as those incorporating both a squaramide and a sulfonamide motif, have demonstrated high efficiency in promoting direct asymmetric vinylogous aldol (B89426) reactions. acs.org These catalysts operate through a network of hydrogen bonds to activate the substrates and control the stereochemical outcome. acs.orgnih.gov The acidity of the sulfonamide proton in these catalysts can play a crucial role in enhancing chiral induction. nih.gov

N-Triflylphosphoramides (NTPA) represent a class of highly acidic chiral Brønsted acid catalysts that have proven effective in a range of asymmetric transformations, including additions to imines and cycloadditions. rsc.org Their high acidity allows for the activation of even unreactive substrates. rsc.org

Table 2: Asymmetric Catalysis Approaches for Chiral Sulfonamide Synthesis

| Entry | Catalyst Type | Reaction Type | Key Feature |

|---|---|---|---|

| 1 | Chiral Ruthenium-Sulfoxide Complex | Enyne Cycloisomerization | Forms cyclic sulfonamide analogues. beilstein-journals.org |

| 2 | Squaramide-Sulfonamide Organocatalyst | Vinylogous Aldol Reaction | Multiple hydrogen-bond donor. acs.org |

| 3 | N-Triflylphosphoramide (NTPA) | Addition to Imines | Highly acidic chiral Brønsted acid. rsc.org |

This table provides an overview of potential catalytic systems applicable to the synthesis of chiral alkenyl sulfonamides based on existing literature.

Sustainable and Green Chemical Methodologies in this compound Production

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact and enhance the sustainability of chemical processes. acs.orgresearchgate.net Key principles include the use of renewable feedstocks, the design of energy-efficient processes, and the maximization of atom economy. acs.org

In the context of this compound production, several green methodologies can be implemented. The use of catalytic methods, particularly organocatalysis and biocatalysis, is inherently greener than stoichiometric approaches as it reduces waste. mdpi.com Biocatalysis, employing enzymes, offers the potential for highly selective transformations under mild, aqueous conditions. mdpi.com

The choice of solvent is another critical factor in green chemistry. The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents is a key goal. researchgate.netmdpi.com Micellar catalysis, where reactions are carried out in water with the aid of surfactants, can enhance reaction rates and facilitate the use of water as a solvent. researchgate.net

Table 3: Application of Green Chemistry Principles to Sulfonamide Synthesis

| Green Chemistry Principle | Application in Sulfonamide Synthesis |

|---|---|

| Atom Economy | Utilize catalytic reactions (e.g., asymmetric catalysis) over stoichiometric reagents. acs.org |

| Safer Solvents and Auxiliaries | Replace hazardous organic solvents with water, supercritical CO2, or bio-based solvents. researchgate.netmdpi.com |

| Design for Energy Efficiency | Employ reactions that proceed at ambient temperature and pressure; consider microwave-assisted synthesis. acs.orgmdpi.com |

| Use of Renewable Feedstocks | Explore bio-derived starting materials. acs.org |

| Reduce Derivatives | Design syntheses that avoid unnecessary protection/deprotection steps. mdpi.com |

| Catalysis | Employ highly efficient and recyclable catalysts, including organocatalysts and biocatalysts. mdpi.com |

By embracing these advanced synthetic methodologies, the production of this compound and its analogues can be achieved with high levels of stereocontrol and in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Complex Transformations of But 3 Ene 2 Sulfonamide

Reactions Involving the Butene Unaturation

The carbon-carbon double bond in But-3-ene-2-sulfonamide is the primary site for a variety of addition and cyclization reactions. The electron-withdrawing nature of the adjacent sulfonamide group polarizes the double bond, rendering it electron-deficient and thus highly susceptible to specific types of chemical attack.

Stereoselective Nucleophilic and Electrophilic Addition Reactions

The alkene moiety of this compound, being electronically poor, is an excellent substrate for nucleophilic conjugate addition, also known as Michael addition. Various nucleophiles, such as thiols, amines, and carbanions, can add to the terminal carbon of the double bond. These reactions often proceed with high stereoselectivity, influenced by the choice of reagents, catalysts, and reaction conditions. The geometry of the alkene can be selectively transferred to the newly formed carbon-carbon bond, allowing for precise control over the stereochemistry of the resulting product. semanticscholar.org

Conversely, the double bond can also undergo electrophilic addition, a classic reaction of alkenes. Reagents like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can add across the double bond. According to Markovnikov's rule, the electrophilic species (e.g., H⁺ or Br⁺) will typically add to the carbon atom that results in the more stable carbocation intermediate. The stereochemistry of these additions can be either syn or anti, depending on the specific mechanism and reagents involved. dalalinstitute.comyoutube.com

Table 1: Representative Addition Reactions of the Alkene Moiety

| Reaction Type | Reagent Class | General Product | Stereochemical Aspect |

|---|---|---|---|

| Nucleophilic Addition (Michael) | Thiols, Amines, Carbanions | β-functionalized sulfonamide | Often high diastereoselectivity semanticscholar.org |

| Electrophilic Addition | Halogens (X₂), Hydrogen Halides (HX) | Dihalo- or Monohalo-sulfonamide | Can be syn or anti addition dalalinstitute.com |

Radical Cyclization and Functionalization Pathways

This compound and related ene sulfonamides are highly effective substrates in radical cyclization reactions. These transformations typically involve the generation of a radical at a position within the molecule that allows for an intramolecular attack on the double bond. nih.gov For instance, tin hydride-mediated reactions can initiate cyclization to form five- or six-membered rings. nih.gov

The general mechanism involves the initial radical cyclization, which produces an α-sulfonamidoyl radical. This intermediate can then undergo a characteristic β-fragmentation, leading to the elimination of a sulfonyl radical and the formation of an imine. nih.gov This pathway provides a powerful method for constructing polycyclic imine structures under mild, reductive conditions. nih.gov Copper-catalyzed radical reactions of alkenyl sulfonamides have also been developed for the synthesis of important nitrogen-containing heterocycles like indolines and pyrrolidines. mdpi.com

Pericyclic and Cycloaddition Reactions of the Alkene Moiety

The electron-deficient double bond of this compound makes it an excellent "enophile" or "dipolarophile" in pericyclic reactions. pearson.commsu.edu These are concerted reactions that proceed through a cyclic transition state and are known for their high degree of stereospecificity. amazonaws.comrsc.org

Key examples include:

Diels-Alder Reaction ([4+2] Cycloaddition): The alkene can react with a conjugated diene to form a six-membered ring. Vinylsulfonamides are effective dienophiles in both intermolecular and intramolecular Diels-Alder reactions, which can be promoted by thermal or high-pressure conditions to yield cyclic sulfonamides known as sultams. nih.gov

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole (such as a nitrile oxide or an azide) adding across the double bond to form a five-membered heterocycle. wikipedia.orgijrpc.com The use of vinyl sulfonates in 1,3-dipolar cycloadditions with nitrones has been shown to produce isoxazolidine (B1194047) rings with high regio- and stereoselectivity. nih.gov This approach is valuable for synthesizing complex, functionalized sulfonamide products. nih.govresearchgate.net

Ene Reaction: In this reaction, the alkene moiety (the 'enophile') reacts with a compound containing an allylic hydrogen (the 'ene'), resulting in the formation of a new sigma bond with the migration of the double bond and transfer of the hydrogen atom. pearson.commsu.edu

Reactivity Pertaining to the Sulfonamide Moiety

The sulfonamide functional group is not merely a passive structural element; it possesses its own distinct reactivity that allows for extensive derivatization and enables it to influence neighboring parts of the molecule. libretexts.org

N-Alkylation, Acylation, and Arylation for Derivative Synthesis

The nitrogen atom of the sulfonamide is nucleophilic and can be readily functionalized, providing a straightforward route to a diverse range of derivatives. organic-chemistry.org

N-Alkylation: The sulfonamide nitrogen can be alkylated using various reagents and catalysts. Common methods include reaction with alkyl halides, often facilitated by a base. tandfonline.com More modern, greener approaches utilize alcohols as alkylating agents through "borrowing hydrogen" methodologies catalyzed by transition metals like manganese, iron, or iridium. ionike.comacs.org These methods are highly efficient for mono-N-alkylation. acs.org

N-Acylation: Acyl groups can be introduced onto the sulfonamide nitrogen to form N-acylsulfonamides. This is typically achieved using acylating agents such as acid chlorides or anhydrides. tandfonline.comrsc.org Catalysts like copper(II) triflate can promote the reaction efficiently under mild conditions. tandfonline.com The use of N-acylbenzotriazoles in the presence of a base like sodium hydride is another effective method, particularly for acyl groups where the corresponding acid chloride is unstable. semanticscholar.orgsemanticscholar.org

N-Arylation: The introduction of aryl groups is a key transformation. Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, are widely used, employing aryl halides or arylboronic acids as the aryl source. researchgate.netresearchgate.net Ligand-free copper iodide systems have been developed for an efficient and convenient protocol. researchgate.net Transition-metal-free methods using o-silylaryl triflates have also been reported, offering mild reaction conditions. nih.gov

Table 2: Common Methods for N-Functionalization of Sulfonamides

| Functionalization | Typical Reagent | Catalyst/Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Alcohols | Mn(I) or Fe(II) catalyst, Base | ionike.comacs.org |

| N-Acylation | Acid Anhydrides | Cu(OTf)₂, catalytic | tandfonline.com |

| N-Acylation | N-Acylbenzotriazoles | NaH, THF | semanticscholar.orgsemanticscholar.org |

| N-Arylation | Aryl Iodides | CuI, Cs₂CO₃, DMF | researchgate.net |

| N-Arylation | Arylboronic Acids | Visible light, catalyst-free | rsc.org |

Sulfonamide as an Activating Group or Leaving Group in Reactions

Beyond its direct functionalization, the sulfonamide group exerts a powerful electronic influence on the molecule.

As an Activating Group: The strongly electron-withdrawing sulfonyl group can activate adjacent positions for nucleophilic attack. For example, a sulfonamide group can sufficiently activate aryl fluorides at the ortho and para positions for nucleophilic aromatic substitution (SₙAr) by phenoxide nucleophiles. acs.orgresearchgate.net This activating nature stems from its ability to remove electron density from the carbon undergoing attack and to stabilize the negatively charged Meisenheimer complex intermediate. acs.org

As a Leaving Group: The sulfonyl moiety can also function as a leaving group, particularly in radical reactions. As seen in the radical cyclization of ene sulfonamides, the reaction cascade culminates in the elimination of a phenylsulfonyl radical (PhSO₂•) during a β-fragmentation step. nih.gov This cleavage of the C-S bond to form an imine is a key transformation. nih.gov The sulfonyl group has also been explored as a leaving group in aromatic nucleophilic substitution reactions and other synthetic methodologies. rsc.orgucl.ac.uk

Generation and Reactivity of Sulfonyl Radicals

The sulfonamide group serves as a versatile precursor for the generation of highly reactive sulfonyl and sulfamoyl radicals. These intermediates are pivotal in forming new carbon-sulfur and nitrogen-sulfur bonds. Modern synthetic methods, particularly those employing photoredox catalysis, have enabled the efficient generation of these radicals under mild conditions from various sulfonyl sources, including sulfonyl chlorides, sulfone tetrazoles, and N-sulfonylimines. organic-chemistry.orgresearchgate.netacs.org

Visible-light-mediated photoredox catalysis is a prominent strategy for generating sulfonyl radicals. researchgate.net For instance, sulfonyl derivatives can be activated by an excited photocatalyst to generate sulfonyl radicals, which are then trapped by electron-deficient olefins. organic-chemistry.orgresearchgate.net In a typical reaction, an iridium or ruthenium-based photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer process with a suitable precursor to release a sulfonyl radical. This radical can then engage in various transformations, most notably addition reactions to carbon-carbon multiple bonds.

Another approach involves the generation of sulfamoyl radicals (R₂NSO₂•) from precursors like chlorosulfonamides or through the fixation of sulfur dioxide with nitrogen-centered radicals. organic-chemistry.orgchemrxiv.org These radicals can be intercepted by alkenes, including enol silyl (B83357) ethers, to construct functionalized sulfonamides. organic-chemistry.org The electrophilic nature of these sulfonyl and sulfamoyl radicals drives their addition across the double bond of alkene trapping agents. organic-chemistry.orgchemrxiv.org

Table 1: Methods for Generating Sulfonyl/Sulfamoyl Radicals and Their Subsequent Reactions

| Precursor Type | Generation Method | Radical Species | Subsequent Reaction Example | Reference |

|---|---|---|---|---|

| Sulfone Tetrazoles | Iridium Photoredox Catalysis | Sulfonyl Radical (RSO₂•) | Coupling with electron-deficient olefins | organic-chemistry.orgresearchgate.net |

| Chlorosulfonamides | Ruthenium Photoredox Catalysis | Sulfamoyl Radical (R₂NSO₂•) | Sulfonamidation of enol silyl ethers | organic-chemistry.org |

| N-Aminopyridinium Salts + SO₂ | Visible-Light Photoredox Catalysis | Sulfamoyl Radical (R₂NSO₂•) | Trapping by electron-rich olefins | chemrxiv.org |

| N-Sulfonylimines | Metal-Free Photoredox Catalysis (Energy Transfer) | Sulfonyl Radical (RSO₂•) | Hydrosulfonylation of alkenes | acs.org |

Integrated Reactivity: Synergistic Effects of Alkene and Sulfonamide Functionalities

The proximate positioning of the alkene and sulfonamide groups in molecules like this compound facilitates intramolecular reactions where both functionalities participate, leading to the formation of cyclic structures. This synergistic reactivity is particularly evident in radical cyclizations and intramolecular hydroaminations.

In radical cyclizations of N-alkenylsulfonamides (ene sulfonamides), a radical generated elsewhere in the molecule can add to the alkene double bond. nih.govacs.org This initial cyclization produces an α-sulfonamidoyl radical intermediate. nih.govacs.org This intermediate can then undergo a characteristic β-elimination of a sulfonyl radical (e.g., PhSO₂•), resulting in the formation of a carbon-nitrogen double bond and yielding cyclic imines. nih.govacs.orgnih.gov These tin hydride-mediated cyclizations are versatile, allowing for the formation of five-, six-, and seven-membered rings in good yields. nih.govacs.org

Intramolecular hydroamination represents another key transformation that leverages the dual functionality of alkenyl sulfonamides. This process involves the addition of the N-H bond of the sulfonamide across the pendant alkene. The reaction can be promoted by catalysts, such as Bismuth(III) triflate, to afford nitrogen-containing heterocycles like 2-methylpyrrolidines from corresponding alkenyl sulfonamides. rsc.orgrsc.org Alternatively, photocatalytic methods using proton-coupled electron transfer (PCET) can generate an N-centered sulfonamidyl radical. nih.govnih.gov This electrophilic radical then adds to the internal alkene in an anti-Markovnikov fashion, leading to cyclization and the formation of various saturated N-heterocycles. nih.govresearchgate.net This photocatalytic approach is notable for its mild conditions and broad substrate scope. nih.govnih.gov

Table 2: Synergistic Intramolecular Reactions of Alkenyl Sulfonamides

| Reaction Type | Key Intermediate | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Radical Cyclization-Elimination | α-Sulfonamidoyl radical | Bu₃SnH, AIBN | Cyclic Imines | nih.govacs.org |

| Catalytic Hydroamination | Carbocationic intermediate (proposed) | Bi(OTf)₃ | N-Sulfonyl Pyrrolidines | rsc.orgrsc.org |

| Photocatalytic Hydroamination (PCET) | N-Centered Sulfonamidyl radical | Ir(III) photocatalyst, Base, H-atom donor | Saturated N-Heterocycles | nih.govnih.gov |

Rearrangement Reactions and Skeletal Modifications

The allylic sulfonamide scaffold of this compound is susceptible to a variety of rearrangement reactions that enable significant skeletal modifications. These transformations include sigmatropic rearrangements, radical-mediated aryl migrations (Smiles rearrangement), and transition-metal-catalyzed processes.

nih.govresearchgate.net-Sigmatropic rearrangements are characteristic of allylic systems containing a heteroatom like sulfur or nitrogen. wikipedia.org For allylic sulfur compounds, the Mislow-Evans rearrangement involves the conversion of an allylic sulfoxide (B87167) to an allylic sulfenate, which can be trapped to yield an allylic alcohol. researchgate.netnih.gov This process is known for its high degree of stereocontrol. nih.gov In nitrogen-containing analogues, the Sommelet-Hauser rearrangement of allylic quaternary ammonium (B1175870) salts proceeds via a nih.govresearchgate.net-sigmatropic shift of an ylide intermediate. wikipedia.org

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can also proceed via a radical mechanism in sulfonamides. scispace.com Radical Smiles-type rearrangements of arenesulfonamides can be initiated by the ipso-attack of an alkyl radical on the aromatic ring. nih.govresearchgate.net For the rearrangement to proceed, the sulfonamide nitrogen often requires substitution with an electron-withdrawing group to facilitate the migration. nih.gov This reaction allows for the translocation of an aryl group, leading to significant structural reorganization.

Palladium-catalyzed reactions also provide a powerful means for skeletal modification. For instance, a palladium-catalyzed aza-Claisen rearrangement of allylic carbamates, derived from allylic alcohols, can produce chiral allylic amines and, by extension, allylic sulfonamides. thieme-connect.com Furthermore, allylic shifts can occur during nucleophilic substitution reactions (SN2' or SN1') of allylic systems, where the nucleophile attacks the terminal carbon of the double bond, causing a migration of the double bond and displacement of the leaving group from the allylic position. wikipedia.orglscollege.ac.in

Table 3: Rearrangement Reactions Applicable to Allylic Sulfonamides

| Rearrangement Type | Key Feature | Typical Substrate | Resulting Transformation | Reference |

|---|---|---|---|---|

| nih.govresearchgate.net-Sigmatropic Rearrangement | Concerted pericyclic shift through a 5-membered transition state | Allylic sulfoxides, selenoxides, amine oxides | Formation of rearranged allylic alcohols or amines | wikipedia.orgnih.gov |

| Radical Smiles Rearrangement | Intramolecular radical aryl migration | N-substituted Arenesulfonamides | Translocation of an aryl group from sulfur to another atom | nih.govresearchgate.net |

| Palladium-Catalyzed Aza-Claisen Rearrangement | Intramolecular rearrangement of an allylic carbamate | Allylic Carbamates | Synthesis of branched, enantioenriched allylic sulfonamides | thieme-connect.com |

| Allylic Shift (SN') | Nucleophilic attack at the γ-position with double bond migration | Allylic systems with a leaving group | Formation of a regioisomeric substitution product | wikipedia.orglscollege.ac.in |

In Depth Mechanistic Investigations of But 3 Ene 2 Sulfonamide Transformations

Elucidation of Reaction Pathways and Rate-Determining Steps

The elucidation of reaction pathways is crucial for optimizing reaction conditions and predicting product outcomes. For sulfonamides, several reaction pathways have been identified, including those involving radical intermediates and those proceeding through ionic mechanisms. acs.orgthieme-connect.com The specific pathway often depends on the reagents and conditions used.

In transformations involving but-3-ene-2-sulfonamide, the initial step could be an attack on the double bond or a reaction at the sulfonamide group. For instance, in radical reactions, a radical species might add to the double bond, initiating a cascade of events. nih.gov The rate-determining step in such a sequence is often the initial radical addition or a subsequent bond-forming or bond-breaking step.

Kinetic studies are instrumental in identifying the rate-determining step. For example, in the direct coupling of sulfonamides with alcohols catalyzed by a nanostructured catalyst, mechanistic investigations involving competitive reactions revealed that the dehydrogenation of the alcohol is the rate-determining step. This was determined by a kinetic isotope effect (kH/kD) of 2.86 for the dehydrogenation of benzyl (B1604629) alcohol. nih.gov While this study did not specifically use this compound, the principles can be applied to its reactions with alcohols.

Hydrolytic cleavage of the S-N bond in sulfonamides represents another important reaction pathway. acs.orgnih.gov This can be catalyzed by ceria nanostructures and proceeds through nucleophilic attack on the sulfur atom. acs.orgnih.gov The rate of this hydrolysis is dependent on the structure of the sulfonamide. acs.org For this compound, the presence of the butene group might influence the electron density at the sulfur atom, thereby affecting the rate of hydrolysis.

In some cases, reactions can proceed through a domino sequence, where a single catalyst facilitates multiple transformations in one pot. For the N-alkylation of sulfonamides with alcohols, a domino dehydrogenation-condensation-hydrogenation sequence has been proposed. nih.gov

The table below summarizes potential reaction pathways for this compound based on general sulfonamide chemistry.

| Reaction Type | Proposed Pathway | Potential Rate-Determining Step |

| Radical Addition | Initial radical attack on the C=C double bond, followed by cyclization or further reaction. | Initial radical addition or subsequent cyclization. |

| Hydrolysis | Nucleophilic attack of water on the sulfur atom of the sulfonamide. | Nucleophilic attack or departure of the leaving group. |

| N-Alkylation | Domino dehydrogenation of an alcohol, condensation with the sulfonamide, and subsequent hydrogenation. | Dehydrogenation of the alcohol. nih.gov |

| Cycloaddition | Concerted or stepwise addition to the double bond. | Formation of the new C-C bonds. |

Kinetic Isotope Effect Studies and Hammett Correlations

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. epfl.ch A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For instance, a significant kH/kD value would be expected for a reaction where a C-H bond is cleaved in the rate-determining step. In the context of this compound, a KIE study could be used to investigate reactions involving hydrogen atom abstraction from the allylic position or proton transfer from the sulfonamide nitrogen. nih.gov

Hammett correlations are used to study the effect of substituents on the reaction rate, providing insights into the electronic nature of the transition state. uark.eduscience.gov By plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. A positive ρ value suggests that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction. For this compound, introducing substituents on the butene chain or on a phenyl group attached to the sulfonamide nitrogen would allow for a Hammett analysis of its various transformations.

The table below shows hypothetical Hammett correlation data for a reaction of a substituted aryl derivative of this compound.

| Substituent (X) | Hammett Constant (σ) | log(kX/kH) |

| -OCH3 | -0.27 | -0.54 |

| -CH3 | -0.17 | -0.34 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.46 |

| -NO2 | 0.78 | 1.56 |

This is a hypothetical table to illustrate the concept.

Influence of Catalyst and Solvent on Reaction Mechanisms

The choice of catalyst and solvent can profoundly influence the reaction mechanism, often determining the reaction pathway and the nature of the intermediates formed. nih.gov

Catalyst Influence:

A catalyst can open up new reaction pathways by lowering the activation energy for a particular step. For example, the use of a ruthenium-based catalyst enables the direct coupling of sulfonamides with alcohols via a domino dehydrogenation-condensation-hydrogenation mechanism. nih.gov In the absence of this catalyst, this transformation would not proceed under the same conditions. Similarly, the enantioselectivity of a reaction can be controlled by using a chiral catalyst, which creates a chiral environment around the reacting molecules. Chiral mono- and bis-sulfonamides themselves have been used as ligands in asymmetric catalysis. researchtrends.net

The nature of the catalyst can also influence the type of intermediates formed. For instance, gold catalysts are known to generate highly electrophilic carbene intermediates from the decomposition of diazo compounds. nih.gov

Solvent Influence:

The solvent can affect the rate and mechanism of a reaction by solvating the reactants, products, and transition state to different extents. nih.gov Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through ionic pathways. For example, the solvolysis of sulfonyl chlorides can proceed through a concerted SN2 mechanism, and the sensitivity to solvent nucleophilicity and ionizing power can be quantified using the extended Grunwald-Winstein equation. nih.gov

In some cases, the solvent can actively participate in the reaction mechanism. For instance, in the hydrolysis of sulfonamides, water acts as both the solvent and the nucleophile. acs.orgnih.gov The choice of solvent can also influence the chemoselectivity of a reaction. In the palladium-catalyzed synthesis of cyclic sulfonamides, the amount of base, which is related to the solvent system, was found to be key in determining the selectivity between the formation of sulfonamides and sulfinamides. researchgate.net

The table below summarizes the potential effects of catalyst and solvent on the transformations of this compound.

| Parameter | Influence on Mechanism | Example |

| Catalyst | Opens new reaction pathways, controls stereochemistry, determines the type of intermediates. | A chiral ruthenium catalyst could enable enantioselective hydrogenation of the double bond. |

| Solvent | Stabilizes intermediates and transition states, can act as a reactant, influences chemoselectivity. | A polar, protic solvent like water could favor a hydrolytic pathway. A non-polar solvent might favor a radical pathway. |

Advanced Stereochemical Considerations in But 3 Ene 2 Sulfonamide Chemistry

Enantiomeric Purity and Control in Asymmetric Synthesis

Achieving high enantiomeric purity is a central goal in modern organic synthesis, particularly for biologically active molecules where a single enantiomer is often responsible for the desired effect. researchgate.net The asymmetric synthesis of chiral sulfonamides, including structures related to but-3-ene-2-sulfonamide, employs various strategies to control the formation of one enantiomer over the other. kashanu.ac.ir These methods often rely on chiral auxiliaries, substrates, or catalysts to create a diastereomeric transition state that favors one stereochemical outcome. researchgate.net

Research into the asymmetric synthesis of related chiral compounds provides insight into the methodologies applicable to this compound. For instance, the synthesis of enantiomerically pure 3-substituted β-prolines has been achieved using asymmetric phase-transfer catalysis to establish an all-carbon quaternary stereocenter. acs.org In one study, the alkylation of a cyanopropanoate using (R,R)-3,5-bistrifluoromethylphenyl-NAS bromide as a chiral phase-transfer catalyst yielded the product with an initial 86% enantiomeric excess (ee). acs.org This purity was further enhanced to 99% ee through the recrystallization of a diastereomeric salt formed with (S)-1-phenylethylamine. acs.org Similarly, the asymmetric synthesis of O-substituted serine and threonine analogs has been accomplished with high enantiomeric purity (81–98% ee) by using Ni(II) Schiff base complexes containing a chiral auxiliary. bohrium.com

These examples underscore a common principle: the use of a chiral influence—be it a catalyst or an auxiliary—is paramount for establishing the initial enantiomeric bias, which can often be amplified to >99% ee through subsequent purification steps like diastereomeric recrystallization.

Table 1: Asymmetric Synthesis Methods and Achieved Enantiomeric Purity

| Target Compound Class | Asymmetric Method | Chiral Influence | Initial ee (%) | Final ee (%) | Ref |

|---|---|---|---|---|---|

| 3-Methyl-β-proline | Phase-Transfer Catalyzed Alkylation | (R,R)-3,5-bistrifluoromethylphenyl-NAS bromide | 86 | >99 | acs.org |

| O-propargylserine analogs | Michael Addition | (S)-BPB Chiral Auxiliary on Ni(II) Complex | 81-98 | >98 | bohrium.com |

| tert-Butyl sulfinates | Reaction with Grignard Reagents | Chiral Amines (Cinchona alkaloids) | Up to 74 | - | acs.org |

Diastereoselective Reactions and Diastereomer Control

When a reaction creates a new stereocenter in a molecule that already contains one, diastereomers are formed. Diastereoselective reactions are those that preferentially yield one diastereomer over others. For derivatives of this compound, controlling diastereoselectivity is crucial for synthesizing complex molecules with well-defined three-dimensional structures. masterorganicchemistry.com

The inherent stereochemistry of a chiral sulfonamide can direct the stereochemical course of a reaction. A notable example is the domino annulation between salicyl N-tert-butylsulfinyl imines and sulfur ylides to produce trans-2,3-dihydrobenzofurans. rsc.org In this process, the absolute configuration of the chiral tert-butanesulfinyl group on the imine starting material dictates the stereochemistry of the resulting products. rsc.org The reactions proceed with moderate to good diastereoselectivity, consistently favoring the trans isomer. rsc.org This demonstrates that the sulfinyl group acts as a powerful chiral auxiliary, controlling the facial selectivity of the nucleophilic attack.

Another relevant area is the inverse electron demand Diels-Alder reaction involving N-sulfonyl-1-aza-1,3-butadienes, which are structurally related to this compound. These reactions exhibit high endo diastereoselectivity (≥20:1), a result attributed to a highly organized transition state stabilized by secondary orbital interactions. nih.gov

Table 2: Diastereoselective Synthesis of trans-2,3-Dihydrobenzofurans

| Entry | Aromatic Substituent on Imine (S-1) | Yield of trans-product (%) | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|

| 1 | Phenyl (S-1a) | 65 | 77:23 | rsc.org |

| 2 | 4-Bromophenyl (S-1b) | 68 | 75:25 | rsc.org |

| 3 | 4-Chlorophenyl (S-1c) | 66 | 76:24 | rsc.org |

| 4 | 4-Methylphenyl (S-1d) | 62 | 78:22 | rsc.org |

| 5 | β-Naphthyl (S-1e) | 60 | 75:25 | rsc.org |

Configurational Stability and Dynamic Stereochemistry of Sulfonamide Centers

The stereochemical discussion of sulfonamides is not limited to chiral carbons; the sulfur and nitrogen atoms of the sulfonamide group (–SO₂NH–) themselves possess intriguing stereochemical properties. researchgate.netresearchgate.net The nitrogen atom in certain sulfonamide structures is pyramidal, meaning it can exist in two different configurations. researchgate.netresearchgate.net Furthermore, while the sulfur atom in a sulfonamide is typically considered achiral, it can become a new, transient chiral center at the supramolecular level. researchgate.net

This phenomenon arises when the sulfonyl group participates in hydrogen bonding. researchgate.net The two oxygen atoms of the sulfonyl group are prochiral, and selective hydrogen bonding to one of them (e.g., the pro-R oxygen) over the other (the pro-S oxygen) renders the sulfur atom a stereocenter within the supramolecular assembly. researchgate.netresearchgate.net

This leads to a fascinating form of dynamic stereochemistry known as "crystallization-induced diastereomerization." researchgate.netresearchgate.net In this process, a single, homochiral compound can crystallize as a mixture of supramolecular diastereomers. This occurs because of the configurational lability of the nitrogen atom combined with the selective hydrogen bonding at the sulfonyl group, creating different stereochemical combinations in the crystal lattice. researchgate.netresearchgate.net The stability of these configurations is influenced by factors such as the size and electronegativity of substituents attached to the chiral atom and the presence of stabilizing interactions like hydrogen bonding. fiveable.me

Stereochemical Influence on Reaction Regio- and Chemoselectivity

The stereochemistry of a molecule can profoundly influence not only the formation of other stereoisomers but also which region of a molecule reacts (regioselectivity) and which functional group reacts (chemoselectivity). masterorganicchemistry.comdurgapurgovtcollege.ac.in

Regioselectivity: The three-dimensional arrangement of substituents can block or expose certain reaction sites, thereby directing incoming reagents to a specific position. In reactions involving sulfonamide derivatives, high regioselectivity is often observed. For example, the inverse electron demand Diels–Alder reactions of N-sulfonyl-1-aza-1,3-butadienes with electron-rich dienophiles are highly regiospecific. nih.gov The electron-withdrawing N-sulfonyl group activates the diene system in a way that dictates a single, predictable regiochemical outcome in the resulting cycloadduct. nih.gov

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The sulfonamide moiety can influence chemoselectivity through electronic and steric effects. A clear example is the ligand-controlled Chan–Lam coupling of sulfenamides (related to sulfonamides), where the choice of a tridentate pybox ligand can selectively promote C–N bond formation while suppressing the competing C–S bond formation. researchgate.net This control is achieved because the ligand interacts with the copper catalyst and the sulfenamide (B3320178) substrate in a specific geometry that makes one reaction pathway kinetically and thermodynamically more favorable than the other. researchgate.net This illustrates how the interplay between a substrate's stereoelectronic properties and external reagents can achieve high levels of reaction control.

Table 3: Examples of Stereochemical Influence on Selectivity

| Reaction Type | Substrate Class | Selectivity Type | Controlling Factor | Outcome | Ref |

|---|---|---|---|---|---|

| Diels-Alder | N-sulfonyl-1-aza-1,3-butadienes | Regiospecificity | Electronic nature of the N-sulfonyl group | Exclusive formation of one regioisomer | nih.gov |

| Chan-Lam Coupling | Sulfenamides | Chemoselectivity | Tridentate pybox ligand | Favors C-N over C-S bond formation | researchgate.net |

| [2+2] Photocycloaddition | Styrenes | Stereoselectivity | Steric kinetic isotope effect | Favors formation of a specific diastereomer | acs.org |

Advanced Analytical and Spectroscopic Methodologies for Research on But 3 Ene 2 Sulfonamide

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like But-3-ene-2-sulfonamide. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are required to piece together the complete molecular puzzle. rsc.orgusask.ca

Research Findings: In structurally related allyl sulfonamides, ¹H NMR spectra are used to confirm the successful substitution reaction by observing the disappearance of signals for the starting material's methylenic hydrogens and the appearance of a doublet around δ 4, which is characteristic of the newly formed sp³-CH₂-N bond. scielo.br The shifting of the double bond is also confirmed by the movement of the vinylic proton signal. scielo.br For this compound, specific proton and carbon signals would be expected. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak in the region of δ 8.78–10.15 ppm. rsc.org

2D NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity through the butene chain, for instance, showing the correlation between the methyl protons and the vinylic proton at C-3, and the coupling between the protons on the ethylidene moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would definitively link each proton signal to its corresponding carbon in the this compound structure, such as the methyl protons to the C-1 carbon and the vinylic protons to their respective carbons (C-3 and C-4). libretexts.orgacs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. acs.org It is vital for connecting non-protonated carbons (like the quaternary carbon of a carbonyl group in related structures) or for linking molecular fragments separated by a heteroatom. usask.ca For this compound, HMBC could show correlations from the methyl protons to the C-2 carbon, confirming the attachment point of the sulfonamide group.

Mechanistic studies, such as monitoring reaction progress or identifying intermediates, can also be performed using NMR. nih.govacs.org For instance, ¹H NMR analysis of crude reaction mixtures allows for the determination of product yields by comparison to an internal standard. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 (CH₃) | ~1.8-2.2 | ~15-25 |

| C-2 (CH) | ~3.5-4.5 | ~50-60 |

| C-3 (CH) | ~5.8-6.2 | ~135-145 |

| C-4 (CH₂) | ~5.1-5.4 | ~115-125 |

| N-H (SO₂NH) | ~8.5-10.5 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is fundamental for determining the precise molecular weight of this compound, which allows for the calculation of its elemental formula with high confidence. ingentaconnect.combenthamdirect.com This technique offers significant advantages in resolution and mass accuracy over standard mass spectrometry. nih.govmdpi.com

Research Findings: The high resolving power of HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap analyzers, enables the clear identification of product ions from fragmentation, which is key to structural confirmation. ingentaconnect.comresearchgate.net For sulfonamides, a common fragmentation pathway involves the cleavage of the sulfonamide bond. researchgate.net In positive ESI mode, protonated sulfonamides often produce characteristic fragment ions with m/z values of 156, 108, and 92 for simple phenyl sulfonamides. researchgate.net The ion at m/z 156 corresponds to the cleavage of the S-N bond, which can further lose SO₂ to yield an ion at m/z 92. researchgate.net

For this compound, HRMS would first confirm the mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, and the resulting pattern would serve as a fingerprint for the molecule. The loss of the butenyl group or cleavage of the S-N bond would produce characteristic daughter ions, providing definitive evidence for the proposed structure. This non-targeted screening capability is a major strength of HRMS. bingol.edu.trnih.govresearchgate.net

Table 2: Predicted HRMS Data for this compound (C₄H₉NO₂S)

| Ion | Calculated Exact Mass (m/z) | Analysis Purpose |

|---|---|---|

| [M+H]⁺ | 136.0427 | Molecular Formula Confirmation |

| [M+Na]⁺ | 158.0246 | Adduct Confirmation |

| [M-H]⁻ | 134.0281 | Molecular Formula Confirmation (Negative Mode) |

| [M-C₄H₇]⁺ | 81.9801 | Fragmentation: Loss of butenyl radical |

| [C₄H₈N]⁺ | 70.0651 | Fragmentation: Cleavage of S-N bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy relies on changes in the dipole moment during a vibration, while Raman spectroscopy depends on changes in polarizability. ksu.edu.sa

Research Findings: For sulfonamides, these techniques are excellent for identifying the key structural motifs. nih.govwiley.com

Sulfonamide Group (–SO₂NH–): The most characteristic vibrations are the asymmetric and symmetric stretches of the SO₂ group, which appear strongly in the IR spectrum, typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretch of the sulfonamide group is observed in the region of 3349–3144 cm⁻¹. rsc.org

Alkene Group (C=C): The C=C stretching vibration would be expected in the 1680-1630 cm⁻¹ range. ucc.ie

S-N Bond: The stretching vibration for the S-N bond is typically weaker and appears in the 914–895 cm⁻¹ region. rsc.org

Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental spectra to make complete vibrational assignments based on the potential energy distribution (PED). nih.govnih.govahievran.edu.tr Differences in the spectra of various crystalline forms (polymorphs) can also be detected, as intermolecular interactions in the crystal lattice can cause shifts in vibrational frequencies. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| N-H | Stretch | 3350 - 3140 | IR |

| C-H (sp²) | Stretch | 3100 - 3000 | IR, Raman |

| C-H (sp³) | Stretch | 3000 - 2850 | IR, Raman |

| C=C | Stretch | 1680 - 1630 | IR, Raman |

| SO₂ | Asymmetric Stretch | 1350 - 1310 | IR |

| SO₂ | Symmetric Stretch | 1160 - 1140 | IR |

| S-N | Stretch | 920 - 890 | IR |

X-ray Crystallography for Absolute Configuration and Supramolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. ijsr.net It provides precise data on bond lengths, bond angles, and torsion angles, and for a chiral molecule like this compound, it can establish the absolute configuration of the stereocenter (at C-2).

For this compound, an X-ray crystal structure would not only confirm the molecular connectivity and absolute stereochemistry but also reveal how individual molecules interact with each other in the crystal lattice. mdpi.com This information is crucial for understanding physical properties like melting point and solubility. The analysis might show intermolecular hydrogen bonds involving the N-H and SO₂ groups, potentially forming dimers or extended networks. ijsr.netrsc.org

Table 4: Hypothetical Crystal Structure Data for this compound Data presented are typical values for small organic molecules.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| a, b, c (Å) | a=8.1, b=5.5, c=15.2 | Unit cell dimensions |

| β (°) | 95.5 | Unit cell angle for monoclinic system |

| Z | 4 | Number of molecules per unit cell |

| R-factor | < 0.05 | A measure of the agreement between crystallographic model and experimental data |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C-2 position, it exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is a measure of its optical purity. heraldopenaccess.usheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose. numberanalytics.com

Research Findings: The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. numberanalytics.comscielo.br Polysaccharide-derived CSPs are widely used due to their broad applicability. scielo.br The choice between HPLC and GC depends on the analyte's volatility and thermal stability; HPLC is generally preferred for less volatile compounds like many sulfonamides. heraldopenaccess.us

In a typical analysis, a racemic mixture (50:50 of each enantiomer) of this compound would be injected to establish the retention times for each enantiomer. Subsequent analysis of a synthesized sample under the same conditions would allow for the integration of the two peaks. The enantiomeric excess is then calculated from the areas of the two peaks. This method is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent. nih.gov HPLC is considered the instrument of choice for determining enantiomeric excess due to its high resolution, sensitivity, accuracy, and precision. heraldopenaccess.usheraldopenaccess.us

Table 5: Example of Chiral HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) | Chiral Stationary Phase for enantioseparation |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Eluent to carry sample through the column |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at 254 nm | To detect the analytes as they elute |

| Retention Time (R-enantiomer) | ~8.5 min | Time taken for the R-enantiomer to elute |

| Retention Time (S-enantiomer) | ~9.7 min | Time taken for the S-enantiomer to elute |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Allyl sulfonamides |

| Phenyl sulfonamides |

| Hexane |

Theoretical and Computational Studies of But 3 Ene 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. youtube.com Conversely, the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor, highlighting regions prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For But-3-ene-2-sulfonamide, FMO analysis would map the electron density of these orbitals across the vinyl and sulfonamide groups, predicting how the molecule interacts in chemical reactions.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 6.3 | Indicates chemical stability and reactivity. A larger gap implies greater stability. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netresearchgate.net This method examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilizing energy associated with these interactions through second-order perturbation theory (E(2)). nih.gov For this compound, NBO analysis can reveal hyperconjugative effects, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms of the sulfonamide group into adjacent antibonding orbitals. These interactions are crucial for understanding the molecule's conformational preferences and electronic stability. researchgate.netresearchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(S-O1) | 5.8 |

| LP(2) O1 | σ(S-N) | 2.5 |

| LP(2) O2 | σ(S-C) | 2.1 |

| π(C=C) | π(C-S) | 1.5 |

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a flexible molecule like this compound is heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves mapping the molecule's potential energy surface (PES) to identify stable conformers, which correspond to energy minima on the surface. mkjc.innih.gov For sulfonamides, key degrees of freedom include rotation around the S-N and S-C bonds. researchgate.net Theoretical calculations can determine the relative energies of different conformers, such as those where the amino group is eclipsed or staggered relative to the sulfonyl oxygens. mdpi.com This analysis helps to identify the most likely shapes the molecule will adopt under given conditions, which is essential for understanding its interactions with other molecules. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static structures, molecules are inherently dynamic. Molecular dynamics (MD) simulations model the atomic motions of this compound over time, providing a view of its flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.govmdpi.com By solving Newton's equations of motion for every atom in the system, MD simulations generate a trajectory that reveals conformational transitions, solvent effects, and the stability of intermolecular interactions. mdpi.comsci-hub.se This method is invaluable for bridging the gap between a static molecular structure and its real-world behavior in solution or biological systems. royalsocietypublishing.org

Computational Mechanistic Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netresearchgate.net For this compound, this could involve modeling its synthesis via an ene reaction with sulfur dioxide or its participation in sulfa-Michael additions. researchgate.netresearchgate.net Mechanistic studies involve locating the transition state (TS) for a given reaction, which is the highest energy point along the reaction coordinate. researchgate.net The energy of the TS determines the activation energy barrier (ΔG‡), a key factor controlling the reaction rate. acs.org By modeling the geometries and energies of reactants, transition states, and products, researchers can elucidate detailed reaction pathways and predict chemical outcomes. researchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A crucial validation step for computational models is the comparison of predicted properties with experimental data. mkjc.inresearchgate.net Quantum chemical calculations can accurately predict spectroscopic data, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov Calculated vibrational frequencies are often scaled to account for systematic errors and then compared with experimental spectra. nih.gov Potential energy distribution (PED) analysis is used to assign specific calculated vibrational modes to the corresponding experimental peaks. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental values to confirm the molecular structure and the accuracy of the computational method. nih.govsci-hub.se

| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |

|---|---|---|---|

| N-H stretch (asymmetric) | 3480 | 3375 | Stretching of N-H bonds in the -NH₂ group. |

| C=C stretch | 1655 | 1640 | Stretching of the carbon-carbon double bond. |

| SO₂ stretch (asymmetric) | 1345 | 1330 | Asymmetric stretching of S=O bonds. nih.gov |

| SO₂ stretch (symmetric) | 1170 | 1155 | Symmetric stretching of S=O bonds. nih.gov |

| S-N stretch | 945 | 930 | Stretching of the sulfur-nitrogen bond. nih.gov |

Supramolecular Interactions and Crystal Packing Modeling

Theoretical and computational modeling offers deep insights into the supramolecular assembly of sulfonamide-containing molecules. These studies are essential for understanding crystal polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov The primary forces dictating the crystal packing of sulfonamides are hydrogen bonds, supplemented by other weak interactions. nih.govacs.orgresearchgate.net

Key Computational Methodologies:

Density Functional Theory (DFT): DFT is a fundamental quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net For sulfonamides, DFT calculations can reproduce experimentally determined crystal structures with high accuracy, helping to clarify polymorphism. nih.govresearchgate.net It is also used to calculate interaction energies, vibrational frequencies (IR spectra), and electronic properties, providing a more realistic representation than isolated molecule models. nih.govnih.gov

Predominant Supramolecular Interactions in Sulfonamides:

The sulfonamide functional group (-SO₂NH-) is a versatile donor and acceptor for hydrogen bonds, making these interactions the primary drivers of their crystal structures. acs.orgresearchgate.net

Hydrogen Bonds: The most significant interactions are hydrogen bonds involving the sulfonamide group. The acidic N-H proton acts as a hydrogen bond donor, while the electronegative sulfonyl oxygen atoms (O=S=O) are strong acceptors. nih.govsemanticscholar.org This leads to the formation of robust and predictable hydrogen-bonding networks. acs.orgresearchgate.net Common motifs include chains and rings. nih.gov For instance, N–H···O=S interactions are frequently observed, governing the packing of many sulfonamide derivatives. mdpi.commdpi.com

Other Interactions: While hydrogen bonds are dominant, other weaker interactions also play a role in stabilizing the crystal lattice. These can include C–H···O and C–H···N interactions, π-π stacking (if aromatic rings are present), and van der Waals forces. nih.govnih.gov Hirshfeld surface analysis often reveals that H···H, O···H, and N···H contacts account for a significant portion of the crystal packing. mdpi.comnih.gov

Based on studies of analogous compounds, the supramolecular interactions for this compound would likely be dominated by N–H···O hydrogen bonds, forming dimers or chain motifs. The vinyl and methyl groups would participate in weaker van der Waals and C–H···O interactions.

Modeling Crystal Packing:

For this compound, computational modeling would predict how individual molecules arrange themselves to maximize stabilizing interactions. This involves optimizing the geometry of hydrogen bonds and ensuring efficient packing to minimize empty space. The conformational flexibility of the butene chain would also be a key factor, with DFT calculations helping to identify the most stable conformer in the crystalline state. unibo.it

Illustrative Data from Computational Studies on Sulfonamides:

The following tables provide examples of the types of data generated in theoretical studies of sulfonamides, which would be analogous to the data expected for this compound.

Table 1: Typical Hydrogen Bond Geometries in Sulfonamide Crystals

| Donor (D) | Acceptor (A) | D-H···A Interaction | Distance (H···A) Å | Angle (D-H···A) ° |

| N-H | O=S | Intermolecular | 1.9 – 2.2 | 150 – 170 |

| C-H | O=S | Intermolecular | 2.4 – 2.7 | 130 – 160 |

| N-H | N (hetero) | Intermolecular | 2.0 – 2.3 | 160 – 175 |

Data generalized from typical values reported in crystallographic and computational studies of various sulfonamides. nih.govmdpi.com

Table 2: Example Hirshfeld Surface Analysis Contributions for a Sulfonamide Derivative

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 30.2% |

| N···H / H···N | 22.3% |

| C···H / H···C | 17.9% |

| O···H / H···O | 15.4% |

| Other | 14.2% |

This table is representative of data presented in studies employing Hirshfeld surface analysis to quantify intermolecular contacts. nih.gov It highlights that while specific hydrogen bonds are strong, the cumulative effect of weaker contacts like H···H is also very significant in stabilizing the crystal structure.

Applications of But 3 Ene 2 Sulfonamide in Complex Organic Synthesis

But-3-ene-2-sulfonamide as a Versatile Synthetic Building Block

This compound integrates two highly valuable functional motifs: an electron-deficient α,β-unsaturated sulfonamide and an allylic system. This duality makes it a versatile building block for organic synthesis. nih.gov The sulfonamide group is a recognized pharmacophore and can act as a bioisostere for carboxylic acids, enhancing physicochemical properties in drug design. tcichemicals.com

The reactivity of the vinyl sulfonamide portion allows it to participate as an electrophile in a variety of conjugate addition reactions. For instance, it is a competent substrate in aza-Michael reactions, providing a route to protected β-amino acids. researchgate.net Furthermore, α,β-unsaturated sulfonamides can be synthesized and functionalized via olefin cross-metathesis, demonstrating their robustness and utility in building complex molecular scaffolds. researchgate.netacs.org This suggests that this compound could be readily diversified by reacting it with other olefins in the presence of catalysts like the Hoveyda-Grubbs catalyst. acs.org

Analogous to allylic amines and alcohols, the allylic portion of the molecule serves as a valuable three-carbon unit for constructing larger structures and heterocyclic systems. nih.govresearchgate.net The combination of these reactive sites in a single molecule allows for sequential and diverse functionalization, making it an attractive starting point for diversity-oriented synthesis (DOS) strategies aimed at producing libraries of complex molecules for biological screening. nih.govlifechemicals.com

Precursor to Advanced Polycyclic and Heterocyclic Systems

The unsaturated structure of this compound makes it an excellent candidate for various cycloaddition reactions, which are powerful methods for rapidly constructing complex polycyclic and heterocyclic frameworks. The electron-withdrawing nature of the sulfonyl group activates the vinyl moiety, rendering it a reactive component in these transformations.

Vinyl sulfonamides are established as effective dienophiles in both intermolecular and intramolecular Diels-Alder reactions ([4+2] cycloadditions), leading to the formation of six-membered rings with high stereoselectivity. nih.govingentaconnect.com Similarly, they participate in 1,3-dipolar cycloadditions with dipoles such as nitrones and azides, providing access to five-membered heterocyclic systems like isoxazolidines and triazoles. acs.orgnih.govacs.org A notable example involves the reaction of pentafluorophenyl vinylsulfonate with nitrones, which, after displacement of the pentafluorophenyl group, yields functionalized sulfonamides. acs.orgnih.gov

Furthermore, cyclic sulfonamides, known as sultams, can be synthesized from unsaturated sulfonamide precursors through various cyclization strategies, including ring-closing metathesis (RCM) and intramolecular Michael additions. nih.govwikipedia.org Platinum-catalyzed tandem reactions involving the addition of an enesulfonamide to an alkyne followed by a Friedel-Crafts ring closure have also been shown to produce complex nitrogen-containing polycycles. ubc.ca These established methodologies highlight the potential of this compound to serve as a linchpin in the assembly of diverse and advanced cyclic systems. digitellinc.com

Table 1: Cycloaddition Reactions Involving Vinyl Sulfonamide Derivatives

| Reaction Type | Reactant Partner(s) | Resulting System | Reference(s) |

| Diels-Alder ([4+2]) | Dienes | Six-membered carbocycles/heterocycles | nih.gov, ingentaconnect.com |

| 1,3-Dipolar Cycloaddition | Nitrones | Isoxazolidine-fused sulfonamides | acs.org, nih.gov |

| 1,3-Dipolar Cycloaddition | Azides | Triazole-containing sulfonamides | acs.org |

| Intramolecular aza-Michael | Tethered amine | Seven-membered sultams | nih.gov |

| Ring-Closing Metathesis (RCM) | Tethered alkene | Nine-membered sultams | nih.gov |

| Pt(II)-Catalyzed Tandem | Tethered arylalkynyl fragment | Nitrogen-containing polycycles | ubc.ca |

Role in the Total Synthesis of Complex Organic Molecules (Focus on synthetic strategy)

In the context of total synthesis, the strategic value of a building block like this compound lies in its ability to introduce key functionalities and facilitate complex bond formations. While no total synthesis has explicitly reported the use of this specific compound, the application of related unsaturated sulfonamides provides a clear blueprint for its potential role.

A key strategy involves using the unsaturated system to construct the core carbon skeleton of a target molecule while the sulfonamide serves as a stable and versatile amine surrogate. For example, olefin cross-metathesis with vinyl sulfonamides has been successfully employed to prepare derivatives of the biologically active molecules moxifloxacin (B1663623) and naratriptan. researchgate.netacs.org This demonstrates the compatibility of the vinyl sulfonamide moiety with complex substrates and its utility in late-stage functionalization.